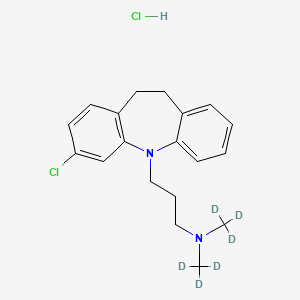

Clomipramine-d6 Hydrochloride

Description

Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences

Stable isotope labeling is a technique that involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.comscioninstruments.com This allows researchers to track the drug's journey through the body, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME). musechem.comadesisinc.com

The key advantages of this technique include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comclearsynth.com This allows for more precise measurements and a better understanding of complex biological processes. adesisinc.comclearsynth.com

Improved Drug Discovery: By providing detailed insights into a drug's metabolic pathways, stable isotope labeling helps researchers to identify potential issues early in the development process, leading to safer and more effective drugs. adesisinc.commetsol.com

Non-Invasive Analysis: Unlike radioactive isotopes, stable isotopes are safe for use in human studies, allowing for repeated testing without the risk of radiation exposure. metsol.comckisotopes.com This is particularly important for vulnerable populations and for personalized medicine applications. metsol.comckisotopes.com

Rationale for Deuterium Incorporation in Drug Molecules and Analogues

Deuterium, a stable isotope of hydrogen, has one proton and one neutron in its nucleus, making it about twice as heavy as the more common protium (B1232500) isotope. humanjournals.com This seemingly small difference can have a significant impact on a drug's properties, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). humanjournals.com

The primary reasons for incorporating deuterium into drug molecules include:

Improved Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. humanjournals.commusechem.com This makes it more resistant to being broken down by metabolic enzymes, such as cytochrome P450 (CYP450). plos.orgresearchgate.net This can lead to a longer half-life, reduced clearance, and increased systemic exposure of the drug.

Reduced Formation of Toxic Metabolites: By slowing down metabolism, deuterium substitution can sometimes redirect metabolic pathways away from the formation of harmful byproducts. nih.govresearchgate.net

Enhanced Efficacy and Safety: By improving a drug's pharmacokinetic profile, deuterium incorporation can lead to more consistent therapeutic effects and a better safety profile. nih.gov

Stabilization of Chiral Centers: In some cases, deuterium can be used to stabilize a specific stereoisomer of a drug, preventing its conversion into a less active or potentially toxic form. musechem.comassumption.edu

Overview of Clomipramine-d6 Hydrochloride as a Deuterated Reference Standard

This compound is a deuterated version of Clomipramine (B1669221) Hydrochloride, a tricyclic antidepressant. medchemexpress.commedchemexpress.com In this specific analog, six hydrogen atoms have been replaced with deuterium. emerypharma.com

Its primary role in pharmaceutical research is as an internal standard for quantitative analysis, particularly in studies using mass spectrometry. clearsynth.comtexilajournal.com Internal standards are crucial for ensuring the accuracy and precision of these measurements. clearsynth.comtexilajournal.com

Here's why this compound is an ideal internal standard:

Similar Physicochemical Properties: Because deuterium substitution is a subtle chemical change, this compound behaves almost identically to the non-deuterated Clomipramine during sample preparation and analysis. nih.govresearchgate.net

Distinct Mass: The key difference is its higher molecular weight due to the six deuterium atoms. This allows it to be easily distinguished from the non-deuterated form by a mass spectrometer. scioninstruments.com

Co-elution: In chromatographic methods, the deuterated and non-deuterated compounds elute at nearly the same time, which helps to compensate for variations in the analytical process. texilajournal.com

By using this compound as a reference, researchers can accurately measure the concentration of Clomipramine in biological samples, which is essential for therapeutic drug monitoring and pharmacokinetic studies. medchemexpress.comtexilajournal.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Clomipramine D6 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation in Clomipramine (B1669221) Analogues

The introduction of deuterium into the clomipramine structure can be achieved through various synthetic strategies, ranging from multi-step classical synthesis to more direct modern approaches like hydrogen isotope exchange.

Chemical Synthesis Approaches for Deuterated Clomipramine Derivatives

Traditional synthetic routes to deuterated compounds often involve multi-step procedures that build the molecule from smaller, pre-labeled precursors. princeton.edu For Clomipramine-d6, this could involve the synthesis of a deuterated sidechain, such as 3-(dimethylamino-d6)propylamine, which is then coupled with the non-deuterated tricyclic core, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine. The synthesis of the core itself can start from materials like N-acetyliminodibenzyl, which undergoes reactions to introduce the necessary chlorine atom. google.com This multi-step approach, while effective, can be lengthy and less atom-economical. snnu.edu.cn

A more advanced and efficient strategy involves the late-stage functionalization of the fully formed clomipramine molecule. princeton.edu This avoids the need for a complete re-synthesis of the drug. One such powerful method is the direct replacement of hydrogen with deuterium via hydrogen isotope exchange reactions. princeton.edu

Hydrogen Isotope Exchange Reactions in Deuterium Labeling Strategies

Hydrogen Isotope Exchange (HIE) represents a powerful and efficient strategy for deuterium labeling, allowing for the direct substitution of C-H bonds with C-D bonds in a single step. princeton.edusnnu.edu.cn This approach is particularly attractive for the pharmaceutical industry as it can be applied to complex molecules without requiring their complete resynthesis. princeton.eduprinceton.edu

A highly effective method for deuterating clomipramine is through photoredox catalysis. nih.gov This process utilizes visible light, a photocatalyst (such as an acridinium-based catalyst), and a hydrogen atom transfer (HAT) catalyst, often a thiol like triisopropylsilanethiol. princeton.edunih.gov In this system, D₂O is used as the inexpensive and readily available deuterium source. snnu.edu.cnnih.gov The reaction shows high selectivity for the α-amino C(sp³)–H bonds, which in clomipramine correspond to the N-methyl groups. nih.gov This selectivity allows for the targeted incorporation of deuterium at the desired positions. Researchers have successfully applied this protocol to achieve high levels of deuterium incorporation in clomipramine, producing batches with an average of over seven deuterium atoms per molecule and making it suitable for gram-scale synthesis. princeton.edunih.gov

Other HIE methods utilize transition metal catalysts, such as those based on iridium, palladium, or rhodium, to activate C-H bonds and facilitate the exchange with a deuterium source like D₂ gas or D₂O. researchgate.netresearchgate.net These methods have been widely applied to a variety of aromatic and heterocyclic compounds. researchgate.net

Isotopic Purity and Enrichment Assessment

For Clomipramine-d6 Hydrochloride to function reliably as an internal standard, its isotopic purity and enrichment must be rigorously determined. This quality control step ensures that the labeled compound can be accurately distinguished from its unlabeled counterpart in analytical assays. rsc.orgresearchgate.net

Application of Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is the primary analytical tool for determining the deuterium content and isotopic purity of labeled compounds. rsc.org Techniques such as electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are particularly well-suited for this purpose. nih.govresearchgate.net The fundamental principle relies on the mass difference between hydrogen and deuterium; each deuterium atom adds approximately one mass unit to the molecule. Therefore, Clomipramine-d6 will have a molecular weight that is about six units higher than unlabeled clomipramine.

High-resolution mass spectrometers can distinguish between the different isotopologues (molecules that differ only in their isotopic composition, e.g., d0, d1, d2, etc.) based on their precise mass-to-charge (m/z) ratios. nih.gov By analyzing the full scan mass spectrum, the relative abundance of each isotopologue can be measured. rsc.org For routine analysis in complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed, where specific mass transitions for both the deuterated standard and the unlabeled analyte are monitored for quantification. nih.gov

Evaluation of Isotopic Distribution and Isotopic Impurities in Synthesized this compound

A thorough evaluation of a synthesized batch of this compound involves assessing the complete isotopic distribution. The goal is to confirm a very high abundance of the desired d6 species and minimal presence of isotopic impurities, which include the unlabeled (d0) compound and partially deuterated versions (d1, d2, d3, d4, d5). nih.govacs.org The presence of a significant amount of the d0 isotopologue can interfere with the accurate quantification of the target analyte. nih.gov

The isotopic purity is calculated from the relative abundances of all detected isotopologues in the mass spectrum. rsc.orgnih.gov The final purity is often expressed as a percentage of deuterium enrichment. google.com For example, an ideal batch of Clomipramine-d6 would show a high percentage for the d6 isotopologue with negligible percentages for all others. In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structural integrity of the molecule and the specific positions of the deuterium atoms. rsc.org

Below is a table representing a hypothetical isotopic distribution analysis for a high-quality batch of this compound.

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (Unlabeled) | 0.1 |

| d1 | 0.1 |

| d2 | 0.2 |

| d3 | 0.5 |

| d4 | 1.5 |

| d5 | 5.6 |

| d6 | 92.0 |

Advanced Analytical Methodologies Utilizing Clomipramine D6 Hydrochloride

Role of Clomipramine-d6 Hydrochloride as an Internal Standard in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) has become a cornerstone of modern bioanalysis, enabling the precise measurement of drug concentrations in complex biological matrices. The accuracy of these measurements is critically dependent on the use of appropriate internal standards (IS). This compound serves as an exemplary internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. wuxiapptec.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision. ontosight.aiwakefieldchemistryconsulting.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to a sample. ontosight.ai This "isotope spike" has a different mass-to-charge ratio than the naturally occurring analyte. ontosight.ai

Because the SIL internal standard is chemically and physically almost identical to the analyte, it experiences similar behavior during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comnih.gov By measuring the ratio of the ion intensities of the analyte and the SIL internal standard, the concentration of the analyte in the original sample can be accurately calculated. ontosight.ai This method effectively compensates for sample loss during processing and variations in instrument response. wuxiapptec.comnih.gov

IDMS is widely regarded as a gold standard for quantification due to its ability to provide highly accurate and reproducible results. wakefieldchemistryconsulting.comnih.gov Its applications are extensive, ranging from the certification of reference materials to the quantification of nutrients, toxins, and pollutants in various biological and environmental samples. ontosight.ai

The quantification of clomipramine (B1669221) and its primary active metabolite, desmethylclomipramine (B1197806), in biological matrices like plasma, serum, whole blood, and meconium is crucial for therapeutic drug monitoring and pharmacokinetic studies. brieflands.comnih.govnih.govhres.ca These matrices are inherently complex, containing numerous endogenous components that can interfere with the analysis. wuxiapptec.comannlabmed.org

The use of this compound as an internal standard is instrumental in the development of robust and reliable LC-MS/MS methods for this purpose. nih.govcuny.edusci-hub.se For instance, a validated LC-MS/MS method for the simultaneous determination of multiple antidepressants, including clomipramine and desmethylclomipramine, in human serum utilized deuterated internal standards to ensure accuracy. nih.gov The method involved protein precipitation followed by separation on a C18 column and detection by tandem mass spectrometry. nih.gov Similarly, another study detailed an LC-MS-MS method for determining clomipramine and other antidepressants in meconium, where deuterated internal standards were employed to achieve reliable quantification. nih.govsci-hub.se

The data below illustrates typical parameters for a validated LC-MS/MS method for clomipramine quantification using a deuterated internal standard.

| Parameter | Value |

| Analyte | Clomipramine |

| Internal Standard | Clomipramine-d3 nih.govsci-hub.se |

| Biological Matrix | Human Serum nih.gov |

| Linearity Range | 10 - 2,500 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL nih.gov |

| Extraction Method | Protein Precipitation nih.gov |

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, represent a significant challenge in bioanalysis. wuxiapptec.comannlabmed.orgnih.gov These effects can lead to inaccurate and imprecise quantification. annlabmed.org The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. wuxiapptec.comannlabmed.org

Since the SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix effects in the same way as the analyte. wuxiapptec.com Therefore, the ratio of the analyte response to the IS response remains constant, even in the presence of significant ion suppression or enhancement. annlabmed.org This ensures that the analytical accuracy is maintained. wuxiapptec.comnih.gov

While SIL internal standards are highly effective, it is important to note that in some cases, differential matrix effects can occur, especially if there is a slight chromatographic separation between the analyte and its deuterated analog. nih.govmyadlm.org Therefore, careful method development and validation are essential to ensure optimal performance. nih.gov

Quantification of Clomipramine and Related Metabolites in Complex Biological and Research Matrices

Development and Validation of Chromatographic Methods with Deuterated Standards

The development and validation of robust chromatographic methods are fundamental to pharmaceutical analysis. The use of deuterated standards like this compound plays a pivotal role in ensuring the quality and reliability of these methods. clearsynth.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. Several HPLC methods have been developed for the analysis of clomipramine hydrochloride in bulk and pharmaceutical dosage forms. researchgate.netjetir.orgallmultidisciplinaryjournal.com

A typical reversed-phase HPLC (RP-HPLC) method for clomipramine involves a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netjetir.orgallmultidisciplinaryjournal.com The detection is usually performed using a UV detector at a specific wavelength, often around 252 nm or 254 nm. researchgate.netjetir.org

The table below summarizes key parameters from a developed stability-indicating HPLC method for clomipramine hydrochloride. researchgate.net

| Parameter | Condition |

| Column | RESTEX Allure C18 (150 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile: Phosphate (B84403) buffer (pH 2.5) |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 252 nm |

| Linearity Range | 150-500 µg/ml |

While these HPLC-UV methods are suitable for quality control of bulk drug and formulations, they often lack the sensitivity and selectivity required for bioanalysis. For the analysis of clomipramine in biological fluids, where concentrations are much lower, LC-MS/MS is the preferred technique. brieflands.com

For trace-level analysis of clomipramine and its metabolites in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govcuny.edunih.gov The validation of these methods is a rigorous process that ensures the reliability of the generated data. nih.gov

This compound is crucial for the validation of LC-MS/MS methods. cuny.educaymanchem.com It is used to assess key validation parameters, including:

Specificity and Selectivity: Ensuring that the method can differentiate the analyte from other compounds in the matrix. nih.gov

Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govresearchgate.net

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. nih.govnih.govresearchgate.net

Matrix Effect: Evaluating the influence of the sample matrix on the analyte's ionization. nih.govannlabmed.org

Extraction Recovery: Measuring the efficiency of the sample preparation process. nih.govdiva-portal.org

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

A study validating an ultra-performance liquid chromatography-tandem mass spectrometric method for 27 antidepressants, including clomipramine, demonstrated the successful application of these principles. nih.gov The method was found to be selective, accurate, and precise for the quantification of these compounds in plasma. nih.gov

The following table presents typical validation results for an LC-MS/MS method for clomipramine. nih.govnih.gov

| Validation Parameter | Typical Result |

| Linearity (r²) | > 0.99 researchgate.net |

| Intra- and Inter-assay Imprecision (RSD%) | < 15-20% nih.gov |

| Accuracy (Bias %) | < 15-20.5% nih.gov |

| Extraction Recovery | 59% - 86% nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.5 - 10 ng/mL nih.gov |

Assessment of Method Specificity, Precision, and Accuracy for Deuterated Analogues in Analytical Contexts

The utility of a deuterated analogue such as this compound as an internal standard is critically dependent on the analytical method's specificity, precision, and accuracy. These parameters ensure that the internal standard reliably corrects for variations during sample preparation and analysis. scioninstruments.com

Specificity in this context refers to the ability of the analytical method, typically a form of chromatography coupled with mass spectrometry (e.g., LC-MS/MS), to distinguish between the analyte (clomipramine) and its deuterated internal standard (this compound) without interference from other components in the sample matrix. wikipedia.org The mass difference introduced by the deuterium (B1214612) atoms allows the mass spectrometer to detect the analyte and the internal standard at different mass-to-charge ratios, thus ensuring high specificity. clearsynth.com

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For methods employing deuterated internal standards, precision is assessed through intra- and inter-assay variability. Research has shown that methods using deuterated standards for antidepressant analysis achieve high precision, with RSD values typically below 15%. researchgate.netnih.govuantwerpen.be

Accuracy is the closeness of the test results obtained by the method to the true value. In the case of deuterated internal standards, accuracy is determined by comparing the measured concentration of the analyte in quality control samples to their known concentrations. The use of a deuterated internal standard helps to compensate for matrix effects and variations in extraction recovery, leading to high accuracy. clearsynth.coma-2-s.com For example, studies have demonstrated that the percentage bias between the nominal and average back-calculated concentrations for tricyclic antidepressants, including clomipramine, is often within ±15%. thermofisher.com

The following table summarizes typical validation parameters for analytical methods using deuterated internal standards for antidepressant analysis.

| Parameter | Typical Acceptance Criteria | Rationale for Deuterated Standards |

| Specificity | No significant interference at the retention time of the analyte and internal standard. | The mass difference ensures distinct signals in mass spectrometry, minimizing the risk of co-eluting compounds interfering with quantification. clearsynth.com |

| Precision (RSD) | Intra-assay: < 15% Inter-assay: < 15% | The internal standard co-behaves with the analyte during extraction and injection, correcting for procedural variability and improving reproducibility. scioninstruments.com |

| Accuracy (% Bias) | Within ±15% of the nominal concentration. | Compensates for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, leading to more accurate quantification. clearsynth.com |

Application in Therapeutic Drug Monitoring (TDM) Methodological Research

Therapeutic Drug Monitoring (TDM) is essential for optimizing the pharmacotherapy of antidepressants like clomipramine. nih.govagnp.de TDM helps in individualizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects. The development of robust and reliable analytical methods is a prerequisite for effective TDM. unibo.itnih.gov

Development of Robust Analytical Protocols for Antidepressant TDM

The development of robust analytical protocols for TDM of antidepressants heavily relies on the use of stable isotope-labeled internal standards, such as this compound. lcms.cz These protocols are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying low concentrations of drugs and their metabolites in biological matrices like plasma or serum. nih.govnih.gov

A typical workflow for developing a robust TDM method involves:

Sample Preparation: This step often involves protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. thermofisher.com The internal standard, this compound, is added at the beginning of this process to account for any analyte loss. scioninstruments.com

Chromatographic Separation: An HPLC or UPLC system separates the analyte and internal standard from other components in the extracted sample. lcms.cz

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, providing high specificity and sensitivity. thermofisher.com The instrument is set to monitor specific precursor-to-product ion transitions for both clomipramine and this compound.

The use of this compound in these protocols is crucial for several reasons:

Correction for Matrix Effects: Biological samples are complex, and matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. clearsynth.com

Compensation for Variability: It compensates for variations in sample volume, extraction efficiency, and instrument response. scioninstruments.com

The following table provides an example of a robust analytical protocol for the TDM of clomipramine using a deuterated internal standard.

| Step | Procedure | Role of this compound |

| Sample Collection | Collection of plasma or serum from patients. nih.gov | Not directly involved. |

| Internal Standard Addition | A known amount of this compound is added to each sample, calibrator, and quality control. | Serves as a reference for quantification. scioninstruments.com |

| Protein Precipitation | Acetonitrile is added to precipitate proteins. | Co-precipitates with the analyte, allowing for correction of extraction variability. |

| Centrifugation | The sample is centrifuged to separate the supernatant containing the analyte and internal standard. thermofisher.com | Not directly involved. |

| LC-MS/MS Analysis | The supernatant is injected into the LC-MS/MS system for separation and detection. thermofisher.com | Provides a distinct mass signal for accurate quantification of the analyte. |

Research on the Metabolic Fate of Clomipramine Employing Deuterated Analogues

In Vitro Metabolism Studies Employing Clomipramine-d6 Hydrochloride as a Tracer

In vitro systems are crucial for elucidating the metabolic fate of drug candidates before human studies. These systems, which include preparations of liver cells and their components, allow for controlled investigation of metabolic pathways and stability. nuvisan.comcurrentseparations.com In this context, this compound serves primarily as an internal standard, ensuring the reliability of quantitative data in experiments designed to understand the biotransformation of clomipramine (B1669221). clearsynth.comwebsite-files.comwebsite-files.com

Clomipramine undergoes extensive biotransformation in the liver, primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.orgresearchgate.net Identifying the specific CYP isoforms responsible for its metabolism is critical for predicting potential drug-drug interactions. The main metabolic pathways for clomipramine are N-demethylation to its active metabolite, desmethylclomipramine (B1197806), and hydroxylation at the 2- and 8-positions. pharmgkb.orgnih.gov

Research using human liver microsomes and microsomes from yeast expressing specific human CYP enzymes has identified the key players in these pathways. nih.gov this compound is used in such studies as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which allows for precise measurement of the rate of metabolite formation. website-files.comwebsite-files.com These studies have shown that multiple CYP isoforms are involved in clomipramine's metabolism:

N-demethylation: This process is catalyzed by several isoforms, with major contributions from CYP3A4, CYP2C19, and CYP1A2. pharmgkb.orgnih.gov

8-hydroxylation: This pathway is predominantly catalyzed by CYP2D6. pharmgkb.orgnih.gov

The involvement of multiple enzymes highlights the complex nature of clomipramine's metabolism. For instance, the activity of CYP2C19 and CYP2D6 can vary significantly between individuals due to genetic polymorphisms, leading to wide inter-individual differences in drug plasma concentrations. pharmgkb.org

Table 1: Cytochrome P450 Isoforms and their Role in Clomipramine Metabolism

| Metabolic Pathway | Primary CYP Isoform(s) Involved | Supporting Evidence |

|---|---|---|

| N-demethylation (to Desmethylclomipramine) | CYP3A4, CYP2C19, CYP1A2 | In vitro studies with human liver microsomes show correlation with CYP3A4 concentration. nih.gov Yeast-expressed CYP2C19 and CYP3A4 are highly active. nih.gov Inhibition studies suggest CYP1A2 involvement. nih.gov |

| 8-Hydroxylation | CYP2D6 | Yeast-expressed CYP2D6 actively catalyzes the reaction. nih.gov Potent inhibition by the specific CYP2D6 inhibitor quinidine (B1679956) is observed. nih.gov |

Deuterated tracers like this compound are essential for accurately profiling the metabolites of clomipramine. clearsynth.com When analyzing biological samples, which contain a multitude of endogenous compounds, distinguishing the drug and its metabolites can be challenging. By using a deuterated internal standard in LC-MS/MS analysis, researchers can achieve reliable quantification. kcasbio.comnebiolab.com The internal standard, which has nearly identical chemical properties and chromatographic retention time to the analyte, helps to correct for variations in sample preparation and instrument response. acanthusresearch.comkcasbio.com

The major metabolic pathways of clomipramine that are investigated using these methods include:

N-demethylation to form the active metabolite desmethylclomipramine. pharmgkb.org

Further demethylation of desmethylclomipramine to didesmethylclomipramine. pharmgkb.org

Hydroxylation of both the parent drug and its desmethyl metabolite, primarily at the 8-position, to form 8-hydroxyclomipramine (B1248891) and 8-hydroxydesmethylclomipramine. pharmgkb.orgnih.gov

N-oxidation to form Clomipramine N-Oxide. clearsynth.com

In these studies, Clomipramine-d6, where the deuterium (B1214612) atoms are typically placed on the N-methyl groups, serves as an ideal internal standard for quantifying clomipramine and its demethylated metabolites. website-files.comnih.gov For other metabolites, structurally similar deuterated compounds may be used. nih.gov This approach allows for the creation of a detailed metabolic map and helps quantify the relative importance of each pathway.

In vitro metabolic stability assays are a cornerstone of modern drug discovery, used to predict how quickly a drug will be cleared from the body. nuvisan.com These assays measure the rate at which a drug is metabolized when incubated with liver-derived systems. nuvisan.comnih.gov this compound plays a critical role as an internal standard in these quantitative assays. medchemexpress.com

The two most common systems used are:

Liver Microsomes: These are vesicles made from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. currentseparations.comcore.ac.uk They are a cost-effective and convenient tool for assessing Phase I metabolic reactions, like the oxidation and demethylation that clomipramine undergoes. currentseparations.com In a typical assay, the disappearance of the parent drug (clomipramine) is monitored over time using LC-MS/MS, with Clomipramine-d6 added to normalize the measurements. nih.gov

Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions (e.g., glucuronidation). nuvisan.comcurrentseparations.com Stability assays in hepatocytes provide a more comprehensive picture of metabolic clearance. core.ac.ukdndi.org

From these experiments, key parameters like the intrinsic clearance (CLint) and the in vitro half-life (t1/2) are calculated. nuvisan.comnih.gov This data is crucial for predicting in vivo pharmacokinetic properties.

Investigation of Metabolic Pathways and Metabolite Profiling using Deuterated Tracers

Pharmacokinetic Research Methodologies Enhanced by Deuteration

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion. Deuterated compounds like this compound are vital for the accurate measurement of drug concentrations in biological fluids (e.g., plasma, urine) over time, which is necessary to construct a pharmacokinetic profile. clearsynth.commedscape.com

To determine the pharmacokinetic profile of clomipramine, its concentration and the concentration of its active metabolite, desmethylclomipramine, must be measured in plasma samples taken at various times after administration. nih.gov The use of Clomipramine-d6 as an internal standard in the bioanalytical method (typically LC-MS/MS) is the industry standard for achieving the required accuracy and precision. kcasbio.comwebsite-files.comwebsite-files.com

This methodology allows for the precise determination of key pharmacokinetic parameters, such as:

Maximum Concentration (Cmax): The highest concentration the drug reaches in the plasma. nih.gov

Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

Area Under the Curve (AUC): A measure of total drug exposure over time. nih.gov

Elimination Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half. pharmgkb.orgnih.gov

Methodologically, assessing this effect involves several key considerations:

Site of Deuteration: To observe a significant KIE, deuterium must be placed at a "metabolic soft spot"—a position on the molecule that is a primary site of metabolism. researchgate.netresearchgate.net For clomipramine, the N-methyl groups are a key site of CYP-mediated demethylation, making them a logical target for deuteration (as in Clomipramine-d6). pharmgkb.orgresearchgate.net

Comparative In Vitro Assays: A direct comparison of the metabolic stability of the deuterated and non-deuterated compounds is necessary. A common method involves incubating a 1:1 mixture of the two compounds in the same in vitro system (e.g., liver microsomes) and monitoring their relative depletion rates by MS/MS. ansto.gov.aunih.gov A slower depletion of the deuterated analogue indicates a positive KIE on metabolic stability.

Comparative In Vivo Studies: Ultimately, the effect must be confirmed in vivo. This involves administering the deuterated and non-deuterated compounds in separate animal studies and comparing their pharmacokinetic profiles. nih.govresearchgate.net A recent study on deuterated tricyclic antidepressants, including a deuterated form of clomipramine, demonstrated that deuteration of the N-methyl groups led to a significant increase in Cmax, t1/2, and AUC compared to the non-deuterated parent drugs in animal models. nih.govresearchgate.netresearchgate.net

While the primary use of this compound in routine research is as an internal standard, these methodological considerations show how deuteration can also be a powerful strategy to intentionally modify and improve a drug's pharmacokinetic properties. juniperpublishers.complos.org

Quality Control and Reference Standard Research for Deuterated Clomipramine

Research on Purity Assessment and Characterization of Deuterated Reference Standards

The integrity and purity of deuterated reference standards are fundamental to their application. pharmaffiliates.com Any ambiguity in the composition of a reference standard can lead to significant errors in analytical measurements, impacting safety and efficacy assessments of pharmaceutical products. pharmaffiliates.com Therefore, a multi-faceted approach to characterization and purity assessment is essential.

Spectroscopic methods are indispensable for confirming the chemical structure of deuterated compounds like Clomipramine-d6 Hydrochloride.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the degree of deuterium (B1214612) incorporation. lgcstandards.com For this compound, the mass spectrum would show a molecular ion peak corresponding to the increased mass due to the six deuterium atoms. simsonpharmauat.compharmaffiliates.com

| Spectroscopic Technique | Purpose in Characterization of this compound | Typical Observations |

| ¹H NMR | Confirms the position of deuterium labeling. | Absence of proton signals at the deuterated positions compared to the non-deuterated standard. lgcstandards.comals-journal.com |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | The carbon signals will be largely consistent with the non-deuterated compound, with minor shifts possible due to isotopic effects. thieme-connect.com |

| IR Spectroscopy | Confirms the presence of functional groups and overall molecular structure. | The spectrum will be highly similar to non-deuterated clomipramine (B1669221), confirming the basic structure. lgcstandards.comjopcr.com |

| Mass Spectrometry | Determines molecular weight and confirms deuterium incorporation. | A molecular ion peak that is 6 mass units higher than that of non-deuterated clomipramine. simsonpharmauat.compharmaffiliates.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical reference standards, including deuterated compounds. lgcstandards.comlgcstandards.com

The primary goal of HPLC analysis is to separate the main compound from any potential impurities. ajpaonline.com For this compound, this includes monitoring for any residual non-deuterated or partially deuterated clomipramine, as well as any other synthesis-related impurities. nih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajpaonline.comallmultidisciplinaryjournal.com The detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 252 nm for clomipramine. ajpaonline.comresearchgate.net

The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. lgcstandards.com For a reference standard, the purity should be high, often exceeding 98%. uantwerpen.be Method validation according to ICH guidelines is crucial to ensure the reliability of the purity assessment. ajpaonline.comallmultidisciplinaryjournal.com

| HPLC Method Parameter | Typical Conditions for Clomipramine Analysis |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size ajpaonline.com |

| Mobile Phase | A mixture of buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and organic solvent (e.g., methanol, acetonitrile) ajpaonline.comallmultidisciplinaryjournal.comwaters.com |

| Flow Rate | Typically around 1.0 - 1.2 mL/min ajpaonline.comallmultidisciplinaryjournal.com |

| Detection | UV at approximately 245-252 nm ajpaonline.comallmultidisciplinaryjournal.comresearchgate.net |

| Linearity Range | Established to cover the expected concentration range of the standard and its impurities. ajpaonline.comresearchgate.net |

Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

Stability Studies of this compound in Analytical Contexts

Ensuring the stability of deuterated standards under various conditions is critical for their reliable use in analytical methods. lgcstandards.com Stability studies are designed to evaluate how the purity and concentration of the standard change over time under specific storage and handling conditions.

The stability of this compound is assessed in the solvents used to prepare stock and working solutions (e.g., methanol, acetonitrile) and in the biological matrices where it will be used as an internal standard (e.g., human serum or plasma). waters.comlgcstandards.comlcms.cz

Standard Solutions: Stability in solution is often evaluated at different temperatures, such as refrigerated (2-8 °C) and room temperature. lgcstandards.comlgcstandards.com Long-term stability studies, which can extend for several years, have shown that some deuterated clomipramine solutions remain stable with no significant decrease in purity when stored correctly in a dark location at 2-8°C. lgcstandards.com Short-term stability studies, for instance at -18°C and +40°C over two weeks, are also conducted to ensure the compound can withstand temperature fluctuations during transport. lgcstandards.com

Research Matrices: When used as an internal standard in bioanalysis, the stability of Clomipramine-d6 must be confirmed in the relevant biological matrix. This involves spiking the matrix with the standard and analyzing its concentration after various storage conditions, such as freeze-thaw cycles and storage at room temperature for the duration of the sample preparation process. nih.govmdpi.com These experiments ensure that the standard does not degrade during sample handling and analysis, which would compromise the accuracy of the quantification of the target analyte. nih.gov

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method. researchgate.net

For Clomipramine Hydrochloride, stress conditions typically include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases at elevated temperatures. researchgate.net Studies have shown that clomipramine hydrochloride degrades significantly under acidic conditions. researchgate.net

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide. researchgate.net Clomipramine has been found to be susceptible to oxidative degradation. researchgate.net

Photolysis: Exposure to light, such as sunlight or a UV lamp. researchgate.net Photochemical degradation has been observed for clomipramine. researchgate.net

Thermal Degradation: Heating the solid compound or a solution to high temperatures. researchgate.net

While these studies are often performed on the non-deuterated drug, the principles apply to the deuterated analog as well. The goal is to ensure that the HPLC method can separate the intact drug from any degradants that might form. researchgate.net The presence of deuterium is not expected to significantly alter the degradation pathways, but it is essential to confirm this experimentally. The slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond could theoretically lead to minor differences in degradation rates, a concept known as the kinetic isotope effect, but this is not always significant in practice. researchgate.netnih.gov

Evaluation of Stability in Standard Solutions and Research Matrices

Role in Pharmaceutical Impurity Reference Standards Research

This compound and other deuterated compounds play a vital role in the research and control of pharmaceutical impurities. pharmaffiliates.comsynzeal.com The presence of impurities in a drug substance or product can affect its safety and efficacy, making their identification and quantification a regulatory requirement. eurofins.com

Deuterated standards are used to:

Identify and Quantify Impurities: In mass spectrometry-based methods, a deuterated standard can be used as an internal standard for the accurate quantification of known impurities. waters.comcaymanchem.com

Characterize Unknown Impurities: The well-defined spectroscopic and chromatographic properties of a deuterated standard can help in the structural elucidation of unknown impurities, especially those that are structurally related to the active pharmaceutical ingredient (API).

Address Isotopic Impurities: In the synthesis of deuterated drugs, it is challenging to achieve 100% isotopic purity. researchgate.net This results in the presence of lower isotopologues (molecules with fewer deuterium atoms) and isotopomers (molecules with deuterium at different positions). nih.govresearchgate.net There is ongoing discussion on whether to classify these as impurities or as part of the API's distribution profile. nih.gov Using a well-characterized deuterated standard like this compound helps in developing analytical methods to accurately measure this isotopic distribution. nih.gov

Utilization of Deuterated Impurities in Analytical Method Development and Validation

The use of stable isotope-labeled (SIL) compounds, such as this compound, is fundamental in modern bioanalytical chemistry, particularly in methods utilizing mass spectrometry. acanthusresearch.com Deuterated standards are considered the gold standard for internal standards in quantitative LC-MS/MS assays due to their near-identical chemical and physical properties to the unlabeled analyte. acanthusresearch.comclearsynth.com This similarity ensures they behave almost identically during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. clearsynth.comnih.gov

In the development and validation of analytical methods for clomipramine, its deuterated analogues (like Clomipramine-d3 or -d6) are used as internal standards to ensure accuracy, precision, and robustness. researchgate.netwindows.netnih.gov For instance, a method for quantifying 23 antidepressants, including clomipramine, in human serum utilized Clomipramine-d3 for robust quantification. nih.gov The validation process, guided by entities like the International Council for Harmonisation (ICH), involves assessing parameters such as specificity, linearity, accuracy, and precision, all of which are strengthened by the use of a deuterated internal standard. ajpaonline.comallmultidisciplinaryjournal.com

However, the synthesis of deuterated compounds like this compound is a complex process that can result in the presence of isotopic impurities. researchgate.net These impurities include the original unlabeled compound (d0) and molecules with fewer or more deuterium atoms than intended (e.g., d1-d5 or d7+ in a d6 standard). tandfonline.comacs.org The presence of the unlabeled analyte as an impurity in the deuterated internal standard is particularly problematic, as it can contribute to the analyte's signal, leading to an overestimation of its concentration and generating erroneous results. tandfonline.com Therefore, a critical aspect of analytical method development is the characterization and control of the isotopic purity of the deuterated standard. nih.gov Manufacturers of reference standards must provide a detailed Certificate of Analysis specifying the isotopic distribution and the percentage of the unlabeled drug. tandfonline.comcaymanchem.com For use as an internal standard in pharmaceutical studies, it is often required that the isotopic incorporation be high, with the unlabeled compound at less than 0.1%, to prevent peak overlap and ensure accurate quantification. nih.gov

The table below summarizes findings from various studies where deuterated clomipramine was used in the development and validation of analytical methods.

| Analytical Technique | Analyte(s) | Internal Standard (IS) | Matrix | Key Validation Findings | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Clomipramine and N-desmethyl Clomipramine | Clomipramine-d3 and N-desmethyl Clomipramine-d3 | Human Plasma | Developed a sensitive, rapid, and reproducible method for simultaneous quantification. | researchgate.net |

| UHPLC-MS/MS | 15 Antidepressants including Clomipramine | Clomipramine-d3 | Human Urine | Method demonstrated high selectivity and robustness, essential for monitoring patient adherence and abuse. | windows.net |

| HPLC-MS/MS | 23 Antidepressants including Clomipramine | Clomipramine-d3 | Human Serum | Method validated according to Chinese Pharmacopoeia guidelines for specificity, accuracy, precision, and stability for therapeutic drug monitoring. | nih.gov |

| LC-MS/MS | 15 Antidepressants and Benzodiazepines including Clomipramine | Clomipramine-d3 | Meconium | Method was successfully applied to authentic meconium specimens to detect in-utero drug exposure. | sci-hub.se |

Q & A

Q. What computational approaches can predict deuterium’s impact on this compound’s physicochemical properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to model bond dissociation energies (BDEs) for C-D vs. C-H bonds. Use molecular dynamics (MD) simulations to assess solvation free energy and logP changes. Validate predictions with experimental solubility and permeability assays (e.g., PAMPA) .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use Bland-Altman plots or Deming regression for inter-assay comparisons .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and publish raw datasets in open repositories .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain institutional animal care committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.